3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl-
Description
This compound belongs to the isoquinolinecarboxylic acid family, characterized by a bicyclic aromatic structure with a carboxylic acid group at the 3-position. Key features include:
- Core structure: A 1,2-dihydroisoquinoline scaffold with a ketone (1-oxo) group.
- Substituents: A 4-phenyl group and a 2-(2-(dimethylamino)ethyl) side chain.
Properties
CAS No. |
112392-95-7 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-oxo-4-phenylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O3/c1-21(2)12-13-22-18(20(24)25)17(14-8-4-3-5-9-14)15-10-6-7-11-16(15)19(22)23/h3-11H,12-13H2,1-2H3,(H,24,25) |
InChI Key |
TVWIGZSGQRTPKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dimethylaminoethyl and phenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
The compound is recognized for its role as a pharmacological agent. Research indicates that derivatives of isoquinoline compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The isoquinoline structure is often found in numerous bioactive compounds, making it a valuable scaffold in drug discovery.
2. Acetylcholinesterase Inhibitors:
It has been suggested that isoquinoline derivatives can act as acetylcholinesterase inhibitors, which are essential in treating neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neurotransmitter levels through inhibition of this enzyme is critical for therapeutic interventions .
3. Antimicrobial Activity:
Studies have shown that certain isoquinoline derivatives possess antimicrobial properties. The compound's structure may contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Cosmetic Applications
1. Skin Care Formulations:
The compound has potential applications in cosmetic formulations due to its ability to enhance skin permeability and bioavailability of active ingredients. Its incorporation into topical products could improve the delivery of other beneficial compounds to the skin layers, thus enhancing overall product efficacy .
2. Anti-Aging Products:
Research indicates that isoquinoline derivatives may have antioxidant properties, which can be beneficial in anti-aging formulations. By reducing oxidative stress on skin cells, these compounds can help maintain skin integrity and appearance over time .
Case Studies
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Core Modifications: The target compound and most analogs retain the 1,2-dihydroisoquinoline core. Exceptions include Tezampanel (decahydro, fully saturated) and the spiro derivative (cyclopentane fusion) , which alter ring rigidity and stereochemistry.
Substituent Effects: Dimethylaminoethyl vs. Tetrazolylethyl: The target compound’s dimethylaminoethyl group improves water solubility and membrane permeability compared to Tezampanel’s tetrazole group, which introduces acidity (pKa ~4.5–5.0) and hydrogen-bonding capacity . Nitro and Trifluoromethyl Groups: The methyl ester derivative (CAS 339106-28-4) includes electron-withdrawing groups (NO2, CF3), increasing electrophilicity and acidity (pKa -2.86) . These groups may enhance reactivity but raise toxicity concerns. Spiro and Cyclohexyl Groups: The spiro derivative’s cyclohexyl substituent introduces steric bulk, likely reducing metabolic clearance but limiting blood-brain barrier penetration compared to the target compound’s phenyl group .
Pharmacological Implications: CNS Activity: Tezampanel’s tetrazole group is associated with glutamate receptor antagonism (migraine treatment) , while the dimethylaminoethyl group in the target compound may favor interactions with amine receptors (e.g., adrenergic or serotoninergic systems). Acidity and Bioavailability: Compounds with lower pKa (e.g., methyl ester derivative ) are more ionized at physiological pH, reducing cell permeability. The target compound’s dimethylaminoethyl group (weak base) may enhance tissue penetration via pH-dependent partitioning.
Biological Activity
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-(dimethylamino)ethyl)-1-oxo-4-phenyl- (CAS No. 112392-95-7), is a compound with significant biological interest due to its potential therapeutic applications. This article compiles various research findings regarding its biological activity, including pharmacological effects, toxicity profiles, and potential mechanisms of action.
- Molecular Formula: CHNO
- Molecular Weight: 336.42 g/mol
- IUPAC Name: 2-(2-dimethylaminoethyl)-1-oxo-4-phenylisoquinoline-3-carboxylic acid
- CAS Registry Number: 112392-95-7
Pharmacological Effects
Research indicates that 3-Isoquinolinecarboxylic acid exhibits various pharmacological properties, including:
- Antitumor Activity: Studies have demonstrated that isoquinoline derivatives can inhibit tumor cell proliferation. Specific investigations into this compound suggest it may have cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be fully elucidated .
The biological activity of this compound is believed to be mediated through:
- Inhibition of Enzymatic Activity: Some isoquinoline derivatives are known to inhibit key enzymes involved in cancer progression and metastasis. The specific interactions of this compound with such enzymes warrant further investigation .
Toxicity Profile
The toxicity of 3-Isoquinolinecarboxylic acid has been evaluated in animal studies:
- LD50 (Lethal Dose): In rodent models, the LD50 was determined to be approximately 700 mg/kg when administered orally. This suggests a moderate level of acute toxicity, necessitating caution in therapeutic applications .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Isoquinolinecarboxylic acid derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis of structurally similar spiroheterocyclic isoquinoline derivatives (e.g., 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid) involves reacting homophthalic anhydride with ketimines under controlled conditions. Key factors include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .
- Data Consideration : X-ray crystallography and DFT calculations validate stereochemistry and conformational stability, as demonstrated in analogous compounds .
Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate between regioisomers of substituted 3-Isoquinolinecarboxylic acids?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons and carbons. For example, substituents at C-4 (phenyl group) induce distinct deshielding patterns in the isoquinoline core.
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and dimethylamino N-H stretches (~3300 cm⁻¹) confirm functional group integrity.
- Validation : Cross-referencing with computational predictions (e.g., Gaussian09) ensures accurate assignment .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate the binding mechanisms of 3-Isoquinolinecarboxylic acid derivatives to biological targets like NMDA receptors?
- Methodology :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
- Molecular Docking (AutoDock Vina) : Simulate interactions with receptor pockets (e.g., Tezampanel’s binding to GluK1 kainate receptors). Key residues (e.g., Arg523, Tyr504) form hydrogen bonds with the carboxylic acid and dimethylamino groups .
- Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ values) may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .
Q. What experimental strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models for this compound?
- Methodology :
- In Vitro : Measure receptor affinity (radioligand binding assays) and functional activity (calcium flux assays) in transfected HEK293 cells.
- In Vivo : Use neuropathic pain models (e.g., chronic constriction injury in rodents) to assess analgesic efficacy.
- Data Reconciliation : Pharmacokinetic profiling (e.g., plasma protein binding, blood-brain barrier penetration) explains discrepancies. For example, poor bioavailability may limit in vivo efficacy despite high in vitro potency .
Safety and Handling
Q. What are the critical safety protocols for handling 3-Isoquinolinecarboxylic acid derivatives in laboratory settings?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if airborne particulates are generated .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent unintended reactions .
- Documentation : Maintain SDS sheets (e.g., CAS 1239843-15-2 for structurally related compounds) and ensure eyewash stations/safety showers are accessible .
Structural and Mechanistic Analysis
Q. How does the spirocyclic architecture of related compounds influence the conformational flexibility and reactivity of 3-Isoquinolinecarboxylic acid derivatives?
- Analysis :
- X-ray Crystallography : Reveals restricted rotation in spiro systems (e.g., dihedral angles <10° between isoquinoline and piperidine rings), stabilizing specific conformers.
- Kinetic Studies : Monitor ring-opening reactions under acidic/basic conditions to quantify stability .
- Implications : Reduced flexibility may enhance target selectivity but hinder synthetic scalability .
Data Reporting Standards
Q. What criteria should be prioritized when reporting synthetic yields and purity for this compound in peer-reviewed journals?
- Standards :
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Yield : Report isolated yields after chromatography, noting solvent recovery efficiency.
- Transparency : Disclose unoptimized steps (e.g., column losses during spirocycle purification) to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
